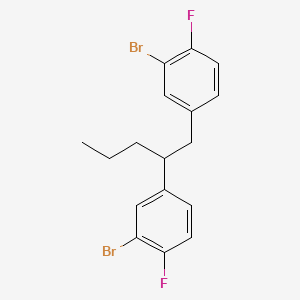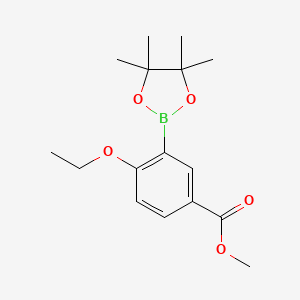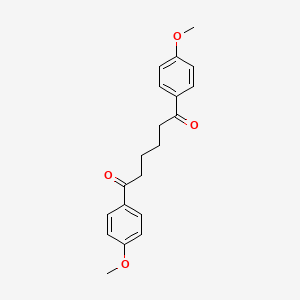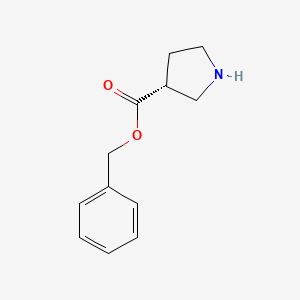![molecular formula C13H23BO2 B14021306 2-(Bicyclo[3.1.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14021306.png)
2-(Bicyclo[3.1.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bicyclo[311]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that features a bicyclic heptane structure fused with a dioxaborolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[3.1.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through several methods. One common approach involves the reaction of bicyclo[3.1.1]heptane derivatives with boronic acid or boronate esters under suitable conditions. For instance, the reaction of bicyclo[3.1.1]heptane-1-carboxylic acid with tetramethyl-1,3,2-dioxaborolane in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bicyclo[3.1.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its reactivity and properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-(Bicyclo[3.1.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying biological interactions and developing new bioactive compounds.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-(Bicyclo[3.1.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets and pathways. The compound’s boron-containing structure allows it to participate in unique chemical reactions, potentially interacting with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to specific effects, such as inhibition or activation of certain processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-: This compound shares the bicyclic heptane structure but differs in functional groups.
Bicyclo[3.1.1]heptane derivatives: Various derivatives with different substituents on the bicyclic framework.
Uniqueness
2-(Bicyclo[3.1.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a bicyclic heptane structure with a dioxaborolane ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for applications that require precise molecular interactions and stability.
Propriétés
Formule moléculaire |
C13H23BO2 |
|---|---|
Poids moléculaire |
222.13 g/mol |
Nom IUPAC |
2-(1-bicyclo[3.1.1]heptanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO2/c1-11(2)12(3,4)16-14(15-11)13-7-5-6-10(8-13)9-13/h10H,5-9H2,1-4H3 |
Clé InChI |
NNBRFXHBPDAUSW-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C23CCCC(C2)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(9R)-6'-Methoxycinchonan-9-yl]-8-quinolinesulfonamide](/img/structure/B14021236.png)





![(1R,7S)-2-Oxa-6-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B14021268.png)




